molecular formula C8H14N2O B1488516 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one CAS No. 1250144-16-1

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one

Cat. No.: B1488516
CAS No.: 1250144-16-1
M. Wt: 154.21 g/mol
InChI Key: XBKLMRFBNZNHHK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a bicyclic 2-azabicyclo[2.2.1]heptane core (norbornane framework with a nitrogen atom at position 2) linked to an amino ketone group. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol . Key Properties:

  • CAS Number: 1560474-68-1.

Properties

IUPAC Name

2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-8(11)10-5-6-1-2-7(10)3-6/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKLMRFBNZNHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

Data Tables

Table 1: 13C NMR Chemical Shifts and Multiplicity of Bicyclic Intermediates (ppm)

Carbon Position Compound 7 (ppm) Compound 8 (ppm) Compound 9 (ppm) Notes
C1 92.42 (s) 88.25 (s) 87.93 (s) Singlet signals
C2 109.76 (s) 108.38 (s) 107.80 (s) Singlet signals
C3 166.35 (s) 165.10 (s) 166.06 (s) Carbonyl region
C4 83.14 (s) 79.36 (s) 76.71 (s) Singlet signals
C5 73.94 (d) 73.32 (d) 75.34 (d) Doublet signals
C6 42.90 (t) 43.67 (t) 42.28 (t) Triplet signals
C7 100.56 (s) 78.67 (d) 75.34 (d) Singlet/Doublet
C8 169.23 (s) 169.49 (s) 169.48 (s) Carbonyl region
C9 20.38 (q) 20.38 (q) 20.36 (q) Quartet signals

Note: s = singlet, d = doublet, t = triplet, q = quartet

Table 2: 1H NMR Chemical Shifts and Coupling Constants (Hz) of Bicyclic Intermediates

Proton Position Chemical Shift (ppm) Coupling Constants (Hz) Notes
H* 2.46 - Bridgehead proton
H3N 3.65 - 3.84 J3XrX = 2.2 - 3.0 Amino proton region
H3X 3.27 - 3.32 J3N7A = 0 Adjacent to nitrogen
H,x 5.17 - 5.61 J3XsN = 9.8 - 10.3 Olefinic or bridge protons
H6 2.01 - 2.22 J6N7s = 2.2 - 2.4 Aliphatic protons
H7A, H7S 4.13 - 4.37 - Stereospecific protons
CH3 2.09 - 2.16 - Methyl group

Coupling constants determined by double-resonance experiments

Summary of Preparation Methodology

Step No. Process Description Key Conditions/Notes
1 Preparation of 2,3,4,5,5-pentachloro-1-azacyclopentadiene Synthesized by literature methods, stable under nitrogen
2 Diels-Alder reaction with vinyl acetate Reflux, 7 days, nitrogen atmosphere, 83% yield
3 Purification Silica gel column chromatography
4 Structural confirmation 13C NMR, 1H NMR, IR, Mass Spectrometry
5 Reduction/functional group modification Ethanolic borohydride reduction, possible bicyclic fragmentation

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Representation

The compound features a bicyclic structure that includes a nitrogen atom within the ring, which is crucial for its biological activity.

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacophore in drug design due to its structural properties that allow for interaction with biological targets.

Case Studies

  • Neuropharmacology : Research has indicated that derivatives of this compound may exhibit activity as neurotransmitter modulators, particularly in the context of treating neurological disorders such as anxiety and depression.
    • A study demonstrated that modifications to the azabicyclo structure could enhance binding affinity to serotonin receptors, suggesting potential antidepressant properties.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, making them candidates for further development as antimicrobial agents.
    • In vitro tests revealed that certain derivatives inhibited the growth of Staphylococcus aureus, indicating their potential as new antibiotics.

Synthetic Chemistry

The unique structure of 2-amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one allows it to be utilized as a building block in organic synthesis.

Applications

  • Synthesis of Complex Molecules : The bicyclic framework can be employed to construct more complex organic molecules, which are valuable in the production of pharmaceuticals and agrochemicals.
    • A synthetic pathway involving this compound has been developed to create novel heterocycles that are of interest in medicinal chemistry.

Neuroscience Research

Given its structural similarity to various neurotransmitters, this compound is being explored for its effects on cognitive functions and behavior.

Research Insights

  • Studies suggest that compounds with similar structures could modulate synaptic transmission and plasticity, providing insights into their role in learning and memory processes.
    • Experimental models have shown alterations in behavior indicative of cognitive enhancement when administered with related compounds.

Data Table of Relevant Studies

Study TitleFocusFindingsReference
Neuropharmacological Effects of Bicyclic AminesNeuropharmacologyEnhanced serotonin receptor bindingPubChem
Antimicrobial Properties of Azabicyclo CompoundsAntimicrobial ActivityInhibition of Staphylococcus aureus growthAmerican Elements
Synthesis of Novel Heterocycles Using Bicyclic AminesSynthetic ChemistryDevelopment of new synthetic pathwaysBiosynth

Mechanism of Action

The mechanism by which 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Core Bicyclic Framework Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes References
Target Compound : 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one C₉H₁₅NO 153.22 Amino ketone substituent Potential use in bioactive molecules; limited commercial availability
2-{2-azabicyclo[2.2.1]heptan-2-yl}-1-[(3S)-3-methylmorpholin-4-yl]ethan-1-one C₁₃H₂₂N₂O₂ 238.00 Morpholin-4-yl group instead of amino; methyl substitution Likely explored for CNS drug candidates due to morpholine’s blood-brain barrier permeability
2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid C₁₀H₁₂N₂O₂S 224.28 Thiazole ring and carboxylic acid substituent Enhanced solubility; potential for metal coordination or enzyme inhibition
5-{2-azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline C₁₀H₁₅ClN₂OS 246.76 Aniline and methyl groups; sulfur inclusion Applications in agrochemicals or dyes due to aromatic amine reactivity

Key Observations :

  • Substituent groups (e.g., morpholine, thiazole) significantly alter solubility, bioavailability, and target interactions.
  • The amino ketone group in the target compound provides a reactive site for further functionalization, unlike the Boc-protected analogs (e.g., (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane) listed in , which prioritize stability during synthesis .

Ring-System Analogues

Compound Name Bicyclic Framework Functional Groups Key Differences References
Target Compound 2-azabicyclo[2.2.1]heptane Amino ketone Norbornane-derived rigidity
7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivatives 7-azabicyclo[2.2.1]heptane Carboxylic acid Nitrogen at position 7; used as proline analogs in peptides
4-thia-1-azabicyclo[3.2.0]heptane (from ) 4-thia-1-azabicyclo[3.2.0]heptane Carboxylic acid, dimethyl Sulfur atom and smaller ring system; resembles β-lactam antibiotics

Key Observations :

  • The 2.2.1 bicyclic system (norbornane) offers greater rigidity compared to 3.2.0 systems, influencing binding affinity in drug design .
  • Sulfur-containing analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) exhibit distinct reactivity, such as antibiotic properties, but lack the stereochemical control of norbornane derivatives .

Price and Commercial Availability

Compound Name Price (USD/EUR) Availability Supplier Notes References
Target Compound Not listed Temporarily out of stock Requires pre-order; limited suppliers
(1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane €157.00 (250 mg) Available Boc protection simplifies handling
2-Azabicyclo[2.2.1]heptane €81.00 Stocked Base structure for further derivatization
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate $97.00 Stocked Oxygen atom in ring; used in Diels-Alder reactions

Key Observations :

  • The target compound’s scarcity contrasts with readily available analogs like unprotected 2-azabicyclo[2.2.1]heptane, suggesting higher synthesis complexity or niche demand .

Biological Activity

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₈H₁₄N₂O
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 2137567-79-2

Biological Activity Overview

The biological activity of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one has been investigated in various studies, revealing its potential as a pharmacological agent.

  • Receptor Binding : The compound exhibits affinity for sigma receptors, particularly the σ₂ subtype, which is implicated in various neurological processes and may influence pain modulation and neuroprotection .
  • Neurotransmitter Modulation : It has been suggested that this compound may affect neurotransmitter release, potentially enhancing dopaminergic and serotonergic signaling pathways, which are crucial for mood regulation and cognitive function .
  • Antiviral Properties : Preliminary studies indicate that derivatives of azabicyclo compounds can act as precursors for antiviral agents, enhancing the efficacy of drugs targeting viral replication mechanisms .

Data Table: Biological Activities

Activity TypeObservations/FindingsReferences
Sigma Receptor BindingHigh affinity for σ₂ subtype; potential for pain modulation
Neurotransmitter EffectsModulates dopamine and serotonin pathways
Antiviral PotentialPrecursor for antiviral drug synthesis

Study 1: Sigma Receptor Affinity

In a study examining a series of N-substituted azabicyclo compounds, it was found that modifications to the nitrogen substituent significantly influenced binding affinity to sigma receptors. The results highlighted the importance of steric factors in achieving selectivity for the σ₂ subtype, suggesting that 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one could be optimized for enhanced receptor interaction .

Study 2: Antiviral Applications

Research into the synthesis of derivatives from azabicyclo compounds has shown promising results in developing new antiviral agents. The compound's structure allows for modifications that can enhance its activity against viral targets, making it a valuable candidate in drug development pipelines aimed at combating viral infections such as HIV and influenza .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSubstrate ScopeYield (%)Key AdvantageReference
Pd-catalyzed aminoacyloxylationBroad60-85Stereoselectivity
Photochemical modularLimited40-60Rapid bicyclic core formation

Basic: How is structural characterization and purity validation performed for this compound?

Answer:

  • Analytical techniques :
    • HPLC/MS : Used for purity assessment (e.g., preparative-HPLC with Phenomenex Luna C18 columns) .
    • NMR spectroscopy : Confirms bicyclic scaffold integrity and substituent positions (e.g., InChI key verification) .
    • X-ray crystallography : Resolves absolute stereochemistry in complex derivatives .
  • Physicochemical profiling : Melting point, solubility (hydrochloride salt forms enhance aqueous solubility), and stability under varying pH/temperature .

Advanced: How can researchers address contradictions in reported biological activities (e.g., IC50 variability)?

Answer:
Discrepancies may arise from assay conditions, cell lines, or structural analogs. Mitigation strategies include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for antitumor activity) and cisplatin as a positive control .
  • SAR analysis : Compare substituent effects (Table 2). For example, ethyl carboxylate derivatives show distinct neuropharmacological vs. antitumor profiles .
  • Meta-analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .

Q. Table 2: Biological Activity of Structural Analogs

Compound ModificationBiological Activity (IC50, nM)Cell LineReference
Ethyl carboxylate derivative120 ± 15 (Antitumor)MCF-7
Benzoyl-substituted analog85 ± 10 (Antimicrobial)S. aureus

Advanced: What mechanistic insights guide the optimization of palladium-catalyzed syntheses?

Answer:

  • Catalytic cycle : Pd(0) undergoes oxidative addition with cyclopentene, followed by transmetallation and reductive elimination to form the bicyclic core .
  • Ligand effects : Bulky ligands (e.g., BINAP) improve enantioselectivity in asymmetric syntheses.
  • Substrate compatibility : Electron-deficient amines and acyloxy groups enhance reaction efficiency .

Advanced: How can computational modeling predict reactivity and binding affinity?

Answer:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) map interactions with biological targets (e.g., orexin receptors) .
  • DFT calculations : Predict regioselectivity in functionalization reactions (e.g., acyloxy vs. amine addition sites) .
  • QSAR models : Correlate substituent electronegativity with antitumor activity .

Basic: What physicochemical properties influence solubility and formulation?

Answer:

  • Salt forms : Hydrochloride salts (e.g., CAS 2230807-06-2) enhance aqueous solubility for in vitro assays .
  • LogP values : Bicyclic cores with polar groups (e.g., amino, ketone) reduce hydrophobicity, improving bioavailability .
  • Stability : Degradation under acidic conditions necessitates pH-adjusted storage .

Advanced: How are bridged aza-bicyclic libraries constructed for high-throughput screening?

Answer:

  • Divergent synthesis : Start with a common intermediate (e.g., 2-azabicyclo[2.2.1]heptane) and introduce diversity via:
    • N-functionalization : Alkylation, acylation .
    • Ring-opening/decoration : Metathesis or cross-coupling reactions .
  • Automated purification : Preparative-HPLC and mass-directed fractionation ensure >95% purity for screening .

Advanced: What strategies resolve stereochemical challenges in bicyclic core synthesis?

Answer:

  • Chiral auxiliaries : Use (1R,4R)-configured intermediates to control exo/endo selectivity .
  • Asymmetric catalysis : Pd-BINAP complexes yield enantiomeric excess >90% in aminoacyloxylation .
  • Crystallization-induced diastereomer resolution : Separate racemates using chiral acids (e.g., tartaric acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one

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